Siderochelin C: A Technical Guide to its Discovery and Isolation from Microbial Sources
Siderochelin C: A Technical Guide to its Discovery and Isolation from Microbial Sources
For Researchers, Scientists, and Drug Development Professionals
Introduction
Siderochelin C is a member of the siderochelin family of siderophores, which are small, high-affinity iron-chelating compounds produced by various microorganisms. Siderophores play a crucial role in microbial survival by scavenging iron, an essential nutrient, from the environment. The unique iron-binding properties of siderochelins, particularly their preference for ferrous iron (Fe²⁺), have garnered interest in the scientific community for their potential applications in medicine and biotechnology. This technical guide provides a comprehensive overview of the discovery, microbial sources, isolation protocols, and physicochemical properties of Siderochelin C and its related analogues.
Discovery and Microbial Provenance
The siderochelin family was first reported in 1981 with the isolation of a novel ferrous-ion chelating agent from the fermentation broths of Nocardia sp. SC 11340.[1][2] This initial discovery laid the groundwork for identifying other members of this siderophore family. While Siderochelin A and B are the most extensively studied, the isolation and structural determination of Siderochelin C from a fermentation product of an unusual Actinomycetes sp. has also been reported.
Subsequent research has identified other microbial sources of siderochelins, including species from the genus Amycolatopsis.[3][4] Notably, the production of Siderochelin A and B by Amycolatopsis strain WAC04611 was found to be significantly enhanced when co-cultured with Tsukamurella strain WAC06889b, highlighting the role of microbial interactions in activating silent biosynthetic gene clusters.[3]
Microbial Producers of Siderochelins:
| Microbial Genus | Specific Strain(s) | Siderochelin Analogue(s) Produced |
| Nocardia | sp. SC 11340 | Siderochelin (mixture of diastereoisomers) |
| Actinomycetes | an unusual sp. | Siderochelin C |
| Amycolatopsis | strain WAC04611 | Siderochelin A, Siderochelin B |
| Amycolatopsis | sp. LZ149 | Siderochelins with anti-mycobacterial activity |
Physicochemical Properties
The siderochelins share a common structural scaffold. Siderochelin A, for instance, has a molecular formula of C₁₁H₁₃N₃O₃ and a molecular weight of 235.24 g/mol .[1][5] The structure was elucidated through elemental analysis, mass spectrometry, and X-ray crystallography.[1] Limited specific quantitative data for Siderochelin C is available in the public domain. However, based on the shared core structure of the siderochelin family, its properties are expected to be very similar to those of Siderochelin A.
Key Physicochemical Properties of Siderochelin A (as a proxy for Siderochelin C):
| Property | Value |
| Molecular Formula | C₁₁H₁₃N₃O₃ |
| Molecular Weight | 235.24 g/mol |
| Appearance | Yellowish crystals |
| Key Functional Groups | Dihydropyrrole ring, hydroxyl group, carboxamide |
| Solubility | Soluble in organic solvents like ethyl acetate |
Experimental Protocols
The isolation and purification of siderochelins generally involve submerged culture fermentation followed by solvent extraction and chromatographic techniques. The following is a generalized protocol based on published methods.
Fermentation and Production
Microbial strains are typically cultured in a suitable fermentation medium under iron-deficient conditions to induce siderophore production.
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Microorganism: Nocardia sp. SC 11340 or a relevant Amycolatopsis strain.
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Culture Type: Conventional submerged culture.
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Medium: A nutrient-rich broth with controlled low iron concentration.
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Incubation: Aerobic conditions at an appropriate temperature (e.g., 28-30°C) for a period of 7-10 days.
For enhanced production in certain strains like Amycolatopsis strain WAC04611, a co-culture approach with an inducer strain like Tsukamurella strain WAC06889b can be employed.
Isolation and Purification
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Extraction: The fermentation broth is harvested and the supernatant is extracted with a water-immiscible organic solvent such as ethyl acetate.
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Concentration: The organic extract is concentrated under reduced pressure to yield a crude extract.
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Chromatography: The crude extract is subjected to column chromatography (e.g., silica gel) with a suitable solvent system to separate the different siderochelin analogues.
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Crystallization: The purified siderochelin fraction is crystallized from a solvent like acetonitrile to obtain pure crystals.
Biosynthesis of Siderochelins
The biosynthesis of siderochelins involves a complex enzymatic pathway. The biosynthetic gene cluster (BGC) for siderochelins has been identified and characterized. The proposed pathway involves several key enzymatic steps, including the synthesis of a 3-hydroxypicolinic acid (3-HPA) precursor, polyketide synthase (PKS) mediated chain extension, and subsequent tailoring reactions.
The deletion of specific genes in the BGC of Amycolatopsis strain WAC04611 has provided insights into the functions of key enzymes. For example, the deletion of the predicted aminotransferase sidA led to the accumulation of the carboxylate precursor, Siderochelin D, and abolished the production of the carboxamide-containing Siderochelins A and B.[3] Similarly, the deletion of the predicted hydroxylase sidB was found to be essential for siderochelin production.[3]
Proposed Biosynthetic Pathway of Siderochelins
Caption: Proposed biosynthetic pathway for the siderochelin family.
Experimental Workflow for Siderochelin C Isolation
Caption: Generalized experimental workflow for the isolation of Siderochelin C.
Conclusion and Future Directions
Siderochelin C, as part of the broader siderochelin family, represents an intriguing class of natural products with significant potential. While detailed information specifically on Siderochelin C is limited, the knowledge gained from studying its analogues provides a solid foundation for further research. Future work should focus on the targeted isolation and comprehensive characterization of Siderochelin C to fully elucidate its structure-activity relationship and explore its potential applications in drug development, particularly as an antimicrobial or as a drug delivery agent. The use of modern techniques such as genome mining and co-cultivation will undoubtedly accelerate the discovery of novel siderochelins and the elucidation of their biosynthetic pathways.
References
- 1. Siderochelin, a new ferrous-ion chelating agent produced by Nocardia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. SIDEROCHELIN, A NEW FERROUS-ION CHELATING AGENT PRODUCED BY NOCARDIA [jstage.jst.go.jp]
- 3. journals.asm.org [journals.asm.org]
- 4. Looking Back to Amycolatopsis: History of the Antibiotic Discovery and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Siderochelin A (77550-87-9) for sale [vulcanchem.com]
